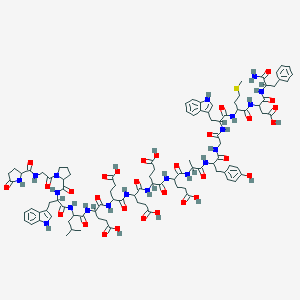

Little gastrin I

Description

Properties

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWRERMBNGKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O31S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2098.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10047-33-3 |

Source

|

| Record name | Gastrin-17 human | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Blueprint of Gastrin-ECL Cell Signaling: A Technical Guide for Researchers

Foreword

The intricate interplay between the peptide hormone gastrin and the gastric enterochromaffin-like (ECL) cell represents a cornerstone of gastric acid physiology and a focal point for understanding both normal digestive processes and pathological states, including neuroendocrine tumor development. This technical guide provides a deep dive into the mechanism of action of Little gastrin I (G-17) on ECL cells, tailored for researchers, scientists, and drug development professionals. Our exploration will eschew rigid templates in favor of a narrative that follows the scientific logic of discovery, from receptor engagement to cellular response, underpinned by field-proven experimental insights.

Introduction: The Gastrin-ECL Cell Axis

The regulation of gastric acid secretion is a finely tuned process orchestrated by a triumvirate of key signaling molecules: acetylcholine, histamine, and gastrin.[1] Gastrin, primarily secreted by G-cells in the gastric antrum, is a pivotal hormonal regulator. While several forms of gastrin exist, this guide will focus on the most abundant and potent form, Little gastrin I (G-17).[2] The primary target of circulating G-17 is the ECL cell, a specialized neuroendocrine cell residing in the oxyntic mucosa of the stomach.[1][3] These cells are the principal source of histamine involved in the stimulation of gastric acid secretion from parietal cells.[2] Beyond its secretagogue function, gastrin exerts a profound trophic effect on the gastric mucosa, with the ECL cell being a primary target of this growth-promoting activity.[3][4] Understanding the molecular mechanisms that govern the gastrin-ECL cell interaction is therefore critical for deciphering gastric physiology and developing therapeutic interventions for related pathologies.

The Core Mechanism: From Receptor Binding to Cellular Response

The action of Little gastrin I on ECL cells is initiated by its binding to a specific cell surface receptor, the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor (GPCR).[5] This interaction triggers a cascade of intracellular events culminating in two primary physiological outcomes: the acute release of histamine and the long-term regulation of cell proliferation and gene expression.

Receptor Engagement and G-Protein Activation

Little gastrin I binds to the CCK2R with high affinity. This binding event induces a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein, Gq.[6] This initiates the canonical Gq signaling pathway, a central axis in the cellular response to gastrin.

The Phospholipase C/Inositol Trisphosphate Pathway and Calcium Mobilization

Activated Gαq stimulates the membrane-bound enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), which functions as an intracellular calcium store.[6] This binding opens the IP3R calcium channel, leading to a rapid and transient increase in cytosolic free calcium concentration ([Ca2+]i) due to the release of calcium from the ER.[5] This initial spike is followed by a sustained phase of elevated [Ca2+]i, which is dependent on the influx of extracellular calcium through plasma membrane channels.[6]

The following diagram illustrates the initial signaling cascade:

Caption: Initial Gastrin Signaling Cascade in ECL Cells.

Downstream Effectors of Calcium and DAG

The elevation of intracellular calcium and the generation of DAG activate downstream effector proteins that mediate the physiological responses of the ECL cell.

-

Histamine Secretion: The increase in [Ca2+]i is a primary trigger for the exocytosis of histamine-containing vesicles.[6] Calcium influx through both L-type and N-type voltage-gated calcium channels contributes to this process.[7] DAG, in concert with calcium, activates Protein Kinase C (PKC), which also plays a crucial role in promoting histamine release.[6]

-

Gene Expression and Proliferation: The trophic effects of gastrin are mediated by signaling pathways that extend to the nucleus. The DAG-PKC axis can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[4] Phosphorylated ERK (pERK) can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation and function, such as histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis.[2]

The following diagram illustrates the downstream signaling pathways leading to histamine release and proliferation:

Caption: Downstream Effects of Gastrin Signaling in ECL Cells.

Quantitative Analysis of Gastrin's Actions

The effects of Little gastrin I on ECL cells are concentration-dependent. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Agonist/Antagonist | Value | Cell System | Reference |

| Histamine Release (EC50) | Little Gastrin I (G-17) | 4 x 10-11 M | Primary rat ECL cells | [8] |

| Histamine Release (IC50) | L-365,260 (CCK2R Antagonist) | 2 x 10-8 M | Primary rat ECL cells | [8] |

| HDC Activity (EC50) | Little Gastrin I (G-17) | 1 x 10-10 M | Primary rat ECL cells | [8] |

| DNA Synthesis (EC50) | Little Gastrin I (G-17) | 1.7 x 10-12 M | Primary rat ECL cells | [8] |

| DNA Synthesis (IC50) | L-365,260 (CCK2R Antagonist) | 5 x 10-9 M | Primary rat ECL cells | [8] |

Experimental Protocols for Studying Gastrin-ECL Cell Signaling

The elucidation of the signaling pathways described above has been made possible by a variety of experimental techniques. The following section provides detailed, step-by-step methodologies for key experiments.

Isolation and Culture of Primary ECL Cells

Rationale: The use of primary ECL cells is crucial for studying the physiological responses to gastrin in a relevant cellular context. This protocol describes a method for isolating and enriching these cells from rat gastric mucosa.

Methodology:

-

Tissue Preparation: Euthanize adult Sprague-Dawley rats and excise the stomachs. Open the stomach along the greater curvature and rinse with ice-cold saline.

-

Mucosal Isolation: Separate the oxyntic mucosa from the underlying muscle layers by blunt dissection.

-

Enzymatic Digestion: Mince the mucosa and digest with a solution of pronase and collagenase in a balanced salt solution at 37°C with gentle agitation.

-

Cell Dissociation: Further dissociate the tissue into a single-cell suspension by gentle pipetting in a solution containing DNase.

-

Cell Enrichment: Enrich for ECL cells using a combination of density gradient centrifugation (e.g., with Percoll) and/or counterflow elutriation. For highly purified populations, fluorescence-activated cell sorting (FACS) can be employed using antibodies against ECL cell-specific markers.

-

Cell Culture: Plate the enriched ECL cells on collagen-coated culture dishes in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, growth factors, and antibiotics) and maintain at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular Calcium ([Ca2+]i)

Rationale: To directly measure the gastrin-induced changes in cytosolic free calcium, the ratiometric fluorescent indicator Fura-2 AM is widely used.

Methodology:

-

Cell Preparation: Culture primary ECL cells on glass coverslips.

-

Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with HBSS to remove extracellular dye and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the Fura-2 in the cytoplasm.

-

Image Acquisition: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Recording: Perfuse the cells with HBSS and establish a baseline fluorescence ratio. Stimulate the cells by adding Little gastrin I to the perfusion medium at the desired concentration. Record the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[3][9][10][11][12]

Histamine Release Assay

Rationale: To quantify the amount of histamine secreted by ECL cells in response to gastrin stimulation, an enzyme-linked immunosorbent assay (ELISA) is a sensitive and specific method.

Methodology:

-

Cell Seeding: Plate enriched ECL cells in 24-well plates and culture for 24-48 hours.

-

Pre-incubation: Wash the cells with a balanced salt solution and pre-incubate for 30 minutes at 37°C.

-

Stimulation: Remove the pre-incubation buffer and add fresh buffer containing various concentrations of Little gastrin I or other test substances. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

-

Sample Collection: Collect the supernatant, which contains the released histamine.

-

ELISA: Perform a competitive ELISA for histamine according to the manufacturer's instructions. Briefly, samples and histamine standards are added to microplate wells pre-coated with an anti-histamine antibody. A histamine-enzyme conjugate is then added, and after incubation and washing, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of histamine in the sample.[13]

Western Blot Analysis of ERK Phosphorylation

Rationale: To assess the activation of the ERK signaling pathway, Western blotting for the phosphorylated form of ERK (pERK) is a standard technique.

Methodology:

-

Cell Treatment: Culture ECL cells to near confluence and serum-starve for 4-6 hours. Treat the cells with Little gastrin I for various times (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK1/2) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Total ERK Control: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.[4]

Cell Proliferation Assay (BrdU Incorporation)

Rationale: To quantify the proliferative response of ECL cells to gastrin, the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA can be measured.

Methodology:

-

Cell Culture and Treatment: Plate ECL cells in 96-well plates. After allowing the cells to adhere, treat them with various concentrations of Little gastrin I for 24-48 hours.

-

BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Immunodetection: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

-

Substrate Reaction and Measurement: Add a substrate solution that is converted by the peroxidase into a colored product. Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[8]

Conclusion and Future Directions

The mechanism of action of Little gastrin I on ECL cells is a well-defined process initiated by the activation of the CCK2R and the subsequent engagement of the Gq/PLC/Ca2+ signaling pathway. This cascade leads to both acute functional responses, such as histamine release, and long-term trophic effects, including the regulation of gene expression and cell proliferation, mediated in part by the ERK pathway. The experimental protocols detailed in this guide provide a robust framework for investigating this critical physiological axis.

Future research in this field will likely focus on several key areas. A more comprehensive understanding of the transcriptional network regulated by gastrin in ECL cells will provide deeper insights into the mechanisms of ECL cell hyperplasia and neoplasia. The development of more specific pharmacological modulators of the CCK2R and its downstream signaling components will be crucial for the development of novel therapeutics for gastrin-dependent diseases. Furthermore, the application of advanced imaging techniques will allow for a more detailed spatiotemporal analysis of the signaling events within single ECL cells. The continued exploration of the gastrin-ECL cell axis will undoubtedly yield further valuable knowledge for both basic science and clinical applications.

References

-

The Gastrin-ECL Cell Axis. Functional Aspects. Lund University. [Link]

-

Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation. PubMed Central. [Link]

-

Gastrin cell targets in the stomach. Parietal and enterochromaffin-like... ResearchGate. [Link]

-

The Enterochromaffin-like [ECL] Cell—Central in Gastric Physiology and Pathology. MDPI. [Link]

-

Transcriptomes of purified gastric ECL and parietal cells: identification of a novel pathway regulating acid secretion. Physiological Genomics. [Link]

-

Histamine release from the enterochromaffin-like (ECL) cell is not regulated by gastrin. A. ResearchGate. [Link]

-

Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation. PubMed. [Link]

-

Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion. PMC. [Link]

-

The Enterochromaffin-like [ECL] Cell—Central in Gastric Physiology and Pathology. MDPI. [Link]

-

Gastrin effects on isolated rat enterochromaffin-like cells following long-term hypergastrinaemia in vivo. PubMed. [Link]

-

Towards Understanding of Gastric Cancer Based upon Physiological Role of Gastrin and ECL Cells. PubMed Central. [Link]

-

Gastrin effects on isolated rat enterochromaffin-like cells in primary culture. PubMed. [Link]

-

The Gastrin-ECL Cell Axis. Functional Aspects. Lund University. [Link]

-

ECL cell histamine mobilization and parietal cell stimulation in the rat stomach studied by microdialysis and electron microscopy. PubMed. [Link]

-

Histamine (Life Science Format) ELISA Kit Instructions. Neogen. [Link]

-

Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells. PubMed. [Link]

Sources

- 1. The Enterochromaffin-like [ECL] Cell—Central in Gastric Physiology and Pathology | MDPI [mdpi.com]

- 2. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastrin effects on isolated rat enterochromaffin-like cells following long-term hypergastrinaemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Gastrin-ECL Cell Axis. Functional Aspects | Lund University [lunduniversity.lu.se]

- 8. Gastrin effects on isolated rat enterochromaffin-like cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. (PDF) Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [academia.edu]

- 13. neogen.com [neogen.com]

An In-depth Technical Guide to the Gene Expression and Regulation of Little Gastrin I

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin, a pivotal peptide hormone, is a principal regulator of gastric acid secretion and a significant factor in gastrointestinal mucosal integrity and growth. The human gastrin gene (GAST) gives rise to several bioactive peptides, with Little Gastrin I (G17) being a primary circulating form. The precise control of GAST gene expression is critical for gastric homeostasis, while its dysregulation is strongly implicated in pathological conditions, including gastritis, peptic ulcer disease, and the progression of gastric and colorectal cancers. This guide provides a comprehensive technical overview of the molecular mechanisms governing GAST gene expression, with a focus on the signaling pathways, cis-regulatory elements, and trans-acting factors that constitute its complex regulatory network. We further detail field-proven experimental protocols for the quantitative analysis of GAST expression and the elucidation of its regulatory machinery, intended to equip researchers with the necessary tools to investigate this important gene in physiological and pathological contexts.

Molecular Architecture of the Human Gastrin (GAST) Gene

The foundation for understanding the regulation of Little Gastrin I lies in the structure of its encoding gene, GAST.

Genomic Locus and Structural Organization

The human GAST gene is a 4.3 kb gene located on the long arm of chromosome 17 (17q21).[1][2] It is comprised of three exons separated by two introns.[1][3]

-

Exon 1: Encodes the 5' untranslated region (5'-UTR) and the signal peptide.

-

Exon 2: Encodes the majority of the bioactive peptide sequence.

-

Exon 3: Encodes the C-terminal flanking peptide and the 3' untranslated region (3'-UTR).

This gene structure gives rise to a 101-amino acid precursor protein known as preprogastrin.[1]

Post-Translational Processing: From Preprogastrin to Little Gastrin I

The generation of bioactive Little Gastrin I is a multi-step process involving proteolytic cleavage and post-translational modifications.

-

Signal Peptide Cleavage: The N-terminal signal peptide is cleaved upon entry into the endoplasmic reticulum, yielding progastrin.[1]

-

Proteolytic Processing: Progastrin is further processed into various forms, primarily gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin," or G17).[4][5] This processing occurs via cleavage at specific dibasic amino acid residues.

-

C-terminal Amidation: The biological activity of gastrin peptides is critically dependent on the amidation of the C-terminal phenylalanine residue.

This guide focuses on the transcriptional regulation of the GAST gene, which is the primary determinant of the total pool of gastrin precursors available for processing into G17 and other forms.

The Transcriptional Regulatory Landscape of the GAST Gene

The expression of the GAST gene is tightly controlled by a complex interplay of signaling pathways that converge on specific cis-regulatory elements within the gene's promoter region.

The Proximal Promoter and Key cis-Regulatory Elements

The promoter region of the GAST gene, located upstream of the transcription start site, contains binding sites for a host of transcription factors that integrate various intracellular and extracellular signals. A "TATA" box sequence (T-T-A-T-A-A) is located approximately 28 base pairs upstream from the transcription initiation site, serving as a core promoter element for the assembly of the transcription machinery.[3] Other critical cis-elements include:

-

TCF4 Binding Site: A binding site for the T-cell factor 4 (TCF4) transcription factor mediates the response to the Wnt/β-catenin signaling pathway.[1]

-

CRE (cAMP Response Element): This site is crucial for mediating the inhibitory effects of somatostatin.[1]

-

GC-rich regions: These regions serve as binding sites for factors like Sp1, which are involved in basal and stimulated transcription.[6]

Major Signaling Pathways Regulating GAST Expression

Multiple signaling cascades converge on the GAST promoter to either activate or repress its transcription. Understanding these pathways is essential for developing therapeutic strategies that target gastrin-dependent pathologies.

The canonical Wnt signaling pathway is a significant driver of GAST gene expression, particularly in the context of colorectal cancer.[1][7]

-

Wnt Ligand Binding: Activation of the pathway leads to the stabilization and nuclear accumulation of β-catenin.

-

Nuclear Translocation: In the nucleus, β-catenin forms a complex with TCF/LEF family transcription factors, most notably TCF4.[8]

-

Transcriptional Activation: This complex binds to the TCF4 site on the GAST promoter, driving gene transcription.[1] Constitutively active β-catenin has been shown to increase gastrin promoter activity.[1]

Epidermal Growth Factor (EGF) and inflammatory signals, particularly from Helicobacter pylori infection, are potent inducers of GAST transcription. These stimuli often utilize the MAPK/ERK and JAK/STAT pathways.[2][9][10]

-

Receptor Activation: Ligands like EGF bind to the EGFR, leading to receptor dimerization and autophosphorylation.[9] Similarly, the H. pylori virulence factor CagA can trigger intracellular signaling cascades.[2][11]

-

Kinase Cascades: This activation initiates a phosphorylation cascade, commonly involving Raf -> MEK1 -> ERK1/2.[10] The JAK/STAT pathway can also be activated, where JAKs phosphorylate STAT proteins.[11]

-

Transcription Factor Activation: Activated ERK and STAT proteins translocate to the nucleus, where they phosphorylate and activate transcription factors that bind to the GAST promoter, leading to increased expression.[2]

Somatostatin provides the crucial negative feedback to counterbalance gastrin production. It exerts its inhibitory effect at the pre-translational level, reducing both the transcription of the GAST gene and the stability of its mRNA.[5][12]

-

Receptor Binding: Somatostatin binds to its receptor (SSTR2) on G-cells.[13]

-

Inhibition of Adenylyl Cyclase: This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced Protein Kinase A (PKA) activity.

-

Transcriptional Repression: The reduction in PKA activity leads to decreased phosphorylation of transcription factors like CREB, which in turn reduces their ability to activate GAST gene transcription.[1][14]

Experimental Methodologies for Studying GAST Gene Regulation

A multi-faceted experimental approach is required to fully dissect the regulation of the GAST gene. This section provides validated, step-by-step protocols for key methodologies.

Quantification of GAST mRNA Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurately measuring GAST mRNA levels.

Causality Behind Experimental Choices: This method is chosen for its high sensitivity, specificity, and broad dynamic range, allowing for the detection of subtle changes in gene expression in response to various stimuli. The use of validated primers spanning an exon-exon junction prevents amplification of contaminating genomic DNA. Normalization to a stably expressed housekeeping gene is critical to control for variations in RNA input and reverse transcription efficiency.

Self-Validating System: The protocol's integrity is maintained by including no-template controls (NTC) to check for contamination, no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination, and running a standard curve to ensure primer efficiency is within the acceptable range (90-110%).[15]

Step-by-Step Protocol:

-

RNA Isolation: Isolate total RNA from cultured cells (e.g., AGS gastric cancer cell line) or tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio ~1.8-2.0) and/or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction is as follows:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

2 µL of diluted cDNA template (e.g., 10 ng)

-

6 µL of Nuclease-Free Water

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (example):

-

Initial Denaturation: 95°C for 10 min

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 sec

-

Annealing: 60°C for 30 sec

-

Extension: 72°C for 30 sec

-

-

Melt Curve Analysis: To verify amplicon specificity.

-

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of GAST mRNA using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Data Presentation: Example Primer Sequences

| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Human GAST | TGGACAGGAACAGCAGCCTA | GTAGGCAGGGCCATAGCTGT |

| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

(Note: These are example primers. All new primers must be validated for specificity and efficiency before use).[15]

Promoter Activity Analysis using Luciferase Reporter Assays

Luciferase reporter assays are essential for dissecting the function of the GAST promoter and identifying key regulatory elements.

Causality Behind Experimental Choices: This assay provides a quantitative readout of promoter activity by linking it to the expression of a readily measurable enzyme, luciferase. By creating deletions or point mutations in the promoter sequence cloned into the reporter vector, researchers can pinpoint the specific cis-elements responsible for responding to signaling pathways. A co-transfected control reporter (e.g., Renilla luciferase) driven by a constitutive promoter is used to normalize for transfection efficiency and cell number.[16]

Self-Validating System: The system is validated by including a promoterless (empty) vector control to establish the baseline luciferase activity and a positive control vector (e.g., SV40 promoter) to ensure the assay is working.

Step-by-Step Protocol:

-

Construct Preparation: Clone the human GAST gene promoter region (e.g., -1300 to +57 relative to the transcription start site) into a pGL3-Basic luciferase reporter vector.

-

Cell Culture and Transfection: Seed AGS cells in 24-well plates. Co-transfect the cells with the GAST-promoter-luciferase construct (e.g., 400 ng/well) and a Renilla luciferase control vector (pRL-TK, e.g., 40 ng/well) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, replace the medium with serum-free medium. After an additional 12-24 hours, treat the cells with the desired stimuli (e.g., EGF 10 ng/mL, Somatostatin 100 nM) or inhibitors (e.g., MEK inhibitor U0126 10 µM) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using 1x Passive Lysis Buffer.

-

Luciferase Assay: Measure Firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[17]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the untreated or vehicle control.

Analysis of Protein-DNA Interactions by Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to confirm the in vivo binding of specific transcription factors to the GAST gene promoter.

Causality Behind Experimental Choices: ChIP provides a snapshot of protein-DNA interactions within the natural chromatin context of the cell. Formaldehyde is used to cross-link proteins to DNA, preserving these interactions. Sonication shears the chromatin into manageable fragments. An antibody specific to the transcription factor of interest is then used to immunoprecipitate the protein-DNA complexes. This allows for the identification of the specific DNA sequences (i.e., promoter regions) that the factor was bound to.[18][19]

Self-Validating System: The inclusion of a non-specific IgG antibody control is critical to account for non-specific binding of chromatin to the beads and antibody. A positive control locus (a known target of the transcription factor) and a negative control locus (a gene-desert region) should be analyzed by qPCR in the final step to validate the specificity of the enrichment.

Step-by-Step Protocol:

-

Cross-linking: Treat cultured AGS cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to remove debris.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-TCF4) or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.

-

qPCR Analysis: Use qPCR to quantify the amount of the GAST promoter region present in the immunoprecipitated DNA. Design primers to amplify a ~100-200 bp region of the promoter containing the putative binding site for the transcription factor.

-

Data Analysis: Calculate the enrichment of the GAST promoter sequence in the specific antibody pull-down relative to the IgG control and the input chromatin.

Data Presentation: Signaling Pathway Modulators for GAST Gene Studies

| Pathway Target | Agent | Mode of Action | Typical Concentration |

| EGFR Signaling | EGF | Agonist | 10-50 ng/mL |

| MEK (MAPK Pathway) | U0126 | Inhibitor | 10-20 µM |

| Somatostatin Receptor | Somatostatin-14 | Agonist | 100 nM |

| Wnt/β-catenin | Wnt3a (recombinant) | Agonist | 50-100 ng/mL |

| JAK2 (JAK/STAT) | AG490 | Inhibitor | 10-50 µM |

Conclusion and Future Directions

The regulation of the Little Gastrin I gene is a highly complex and dynamic process, central to the physiology of the upper gastrointestinal tract. The convergence of developmental pathways like Wnt/β-catenin with extracellular signals from growth factors and pathogenic bacteria on the GAST promoter underscores its importance as a regulatory hub. Dysregulation of these pathways is a key event in the pathogenesis of several GI malignancies, making the GAST gene and its regulatory network attractive targets for novel therapeutic interventions.

The experimental frameworks provided in this guide—quantitative expression analysis, promoter activity assays, and in vivo protein-DNA interaction studies—form a robust platform for further investigation. Future research should focus on genome-wide approaches, such as ChIP-Seq and ATAC-Seq, to uncover novel distal regulatory elements and transcription factors. Furthermore, elucidating the role of epigenetic modifications, such as histone acetylation and DNA methylation, in modulating the chromatin landscape of the GAST locus will provide a more complete picture of its intricate regulation. A deeper understanding of these mechanisms will be paramount for the development of targeted therapies aimed at normalizing gastrin expression in disease states.

References

-

GAST (gastrin) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2011). Retrieved from [Link]

-

GAST Gene - GeneCards | GAST Protein | GAST Antibody. (n.d.). Retrieved from [Link]

-

Gastrin - Wikipedia. (n.d.). Retrieved from [Link]

-

[Helicobacter pylori cytotoxin associated protein CagA regulates gastrin gene promoter activity]. (2010). Zhonghua Yi Xue Za Zhi, 90(31), 2203–2207. Retrieved from [Link]

-

Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity. (2011). Journal of Visualized Experiments, (54), 2621. Retrieved from [Link]

-

Detection and partial sequence analysis of gastrin mRNA by using an oligodeoxynucleotide probe. (1982). Proceedings of the National Academy of Sciences of the United States of America, 79(18), 5592–5596. Retrieved from [Link]

-

Inhibition of gastrin gene expression by somatostatin. (1990). The Journal of Clinical Investigation, 86(5), 1540–1546. Retrieved from [Link]

-

EGFR is involved in control of gastric cell proliferation through activation of MAPK and Src signalling pathways in early-weaned rats. (2012). Cell Proliferation, 45(6), 519–528. Retrieved from [Link]

-

This chart illustrates gastrin pathway: signaling pathways associated... - ResearchGate. (n.d.). Retrieved from [Link]

-

Role of the Wnt/β-catenin pathway in gastric cancer: An in-depth literature review. (2015). World Journal of Gastroenterology, 21(44), 12537–12547. Retrieved from [Link]

-

Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. (2014). Cellular and Molecular Neurobiology, 34(2), 143–161. Retrieved from [Link]

-

ChIP Protocol for Transcription Factors. (n.d.). Boster Bio. Retrieved from [Link]

-

Wnt/β-catenin, an oncogenic pathway targeted by H. pylori in gastric carcinogenesis. (2015). Oncotarget, 6(35), 36986–36997. Retrieved from [Link]

-

Helicobacter pylori regulates stomach diseases by activating cell pathways and DNA methylation of host cells. (2023). Frontiers in Microbiology, 14, 1166611. Retrieved from [Link]

-

Molecular mechanisms of gastrin-dependent gene regulation. (2004). Annals of the New York Academy of Sciences, 1014, 149–157. Retrieved from [Link]

-

Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2012). Current Chemical Genomics, 6, 84–91. Retrieved from [Link]

-

qPCR Human Reference Total RNA Protocol-At-A-Glance. (n.d.). Takara Bio. Retrieved from [Link]

-

A review of signal pathway induced by virulent protein CagA of Helicobacter pylori. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1163456. Retrieved from [Link]

-

Structural analysis of the gene encoding human gastrin: the large intron contains an Alu sequence. (1984). Proceedings of the National Academy of Sciences of the United States of America, 81(15), 4662–4666. Retrieved from [Link]

-

A schematic diagram of the signalling pathways that are activated by... - ResearchGate. (n.d.). Retrieved from [Link]

-

Inhibition of gastrin gene expression by somatostatin. (1990). SciSpace. Retrieved from [Link]

-

Transcriptional Regulatory Elements in the Human Genome. (2006). Annual Review of Genomics and Human Genetics, 7, 29–59. Retrieved from [Link]

-

Practical approach to quantification of mRNA abundance using RT-qPCR, normalization of experimental data and MIQE. (2016). Biopolymers and Cell, 32(2), 121–130. Retrieved from [Link]

-

Targeting the Wnt/β-catenin pathway and epithelial-mesenchymal transition in gastric cancer: mechanisms, therapeutic strategies, and clinical challenges. (2023). Frontiers in Oncology, 13, 1243166. Retrieved from [Link]

-

Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. (2023). Biomedicines, 11(11), 3043. Retrieved from [Link]

-

Gastrin-CREB signalling pathway via PKC and MAPK. (n.d.). Reactome. Retrieved from [Link]

-

qPCR Quantification Protocol Guide. (2009). Illumina. Retrieved from [Link]

-

FGFR2-Amplified Gastric Cancer Cell Lines Require FGFR2 and Erbb3 Signaling for Growth and Survival. (2008). Cancer Research, 68(7), 2340–2348. Retrieved from [Link]

-

Prediction of target genes and functional types of cis-regulatory modules in the human genome reveals their distinct properties. (2020). Genome Biology, 21(1), 183. Retrieved from [Link]

-

Identification of transcription factor binding sites in promoter databases. (n.d.). Sezerman Lab. Retrieved from [Link]

-

Effects of gastrin 17 on β-catenin/Tcf-4 pathway in Colo320WT colon cancer cells. (2006). World Journal of Gastroenterology, 12(16), 2599–2605. Retrieved from [Link]

-

Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

-

Genetic Variants in Transcription Factor Binding Sites in Humans: Triggered by Natural Selection and Triggers of Diseases. (2020). Genes, 11(11), 1284. Retrieved from [Link]

-

Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. (2017). Journal of Visualized Experiments, (126), e56173. Retrieved from [Link]

-

Targeting Wnt Signaling for the Treatment of Gastric Cancer. (2022). International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

-

Helicobacter Pylori Infection Signalling. (2023). YouTube. Retrieved from [Link]

-

Quantification of mRNA Expression using DNA-based Standard Curve RT-qPCR Methods. (n.d.). Retrieved from [Link]

-

Landscapes of Human cis-regulatory Elements and Transcription Factor Binding Sites... (2022). YouTube. Retrieved from [Link]

-

Regulation of cagA-Helicobacter on gastric PIM2 expression in gastric cancer. (2018). Oncology Letters, 15(5), 7847–7853. Retrieved from [Link]

-

Somatostatin inhibits gastrin release and acid secretion by activating sst2 in dogs. (1998). Gastroenterology, 114(4), 744–750. Retrieved from [Link]

-

Postreceptor inhibition of antral gastrin release by somatostatin. (1981). Gastroenterology, 81(4), 786–791. Retrieved from [Link]

-

Expression of the EGF Family in Gastric Cancer: Downregulation of HER4 and Its Activating Ligand NRG4. (2014). PLoS ONE, 9(4), e95394. Retrieved from [Link]

-

Anti-colorectal cancer effects of IRX4 and sensitivity studies to oxaliplatin. (2024). Frontiers in Oncology, 14, 1359676. Retrieved from [Link]

Sources

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. [Helicobacter pylori cytotoxin associated protein CagA regulates gastrin gene promoter activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analysis of the gene encoding human gastrin: the large intron contains an Alu sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-specific expression of the human gastrin gene: evidence for a control element located downstream of the TATA box - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of gastrin gene expression by somatostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting the Wnt/β-catenin pathway and epithelial-mesenchymal transition in gastric cancer: mechanisms, therapeutic strategies, and clinical challenges [frontiersin.org]

- 8. Effects of gastrin 17 on β-catenin/Tcf-4 pathway in Colo320WT colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR is involved in control of gastric cell proliferation through activation of MAPK and Src signalling pathways in early‐weaned rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of gastrin-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Helicobacter pylori regulates stomach diseases by activating cell pathways and DNA methylation of host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Somatostatin inhibits gastrin release and acid secretion by activating sst2 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Postreceptor inhibition of antral gastrin release by somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gene-quantification.de [gene-quantification.de]

- 16. promega.com [promega.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Little Gastrin I (G17) in Human Serum

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Little Gastrin I (G17) in Gastrointestinal Physiology and Pathology

Gastrin is a critical peptide hormone that orchestrates gastric acid secretion and plays a role in gastrointestinal motility and mucosal growth.[1][2] It exists in several molecular forms, with Little gastrin I (G17), a 17-amino acid peptide, being a primary active form secreted by G-cells in the stomach's antrum.[3][4] The release of G17 is stimulated by the presence of food in the stomach, leading to the secretion of hydrochloric acid (HCl) by parietal cells.[1][5] This acidic environment is essential for protein digestion, defense against ingested pathogens, and the absorption of vital nutrients.[5] A tightly regulated feedback loop, where rising acidity suppresses further gastrin release, typically maintains low circulating levels of gastrin in a fasting state.[1]

The precise measurement of G17 in human serum is of paramount clinical and research significance. Aberrant G17 levels are implicated in various gastrointestinal disorders. Elevated concentrations, or hypergastrinemia, can be indicative of gastrin-producing tumors (gastrinomas), which can lead to Zollinger-Ellison syndrome, a condition characterized by severe and recurrent peptic ulcers.[1][6] Conversely, low levels of G17 may suggest atrophic gastritis, a condition that damages the stomach lining and is associated with an increased risk of gastric cancer.[5] Therefore, the accurate quantification of serum G17 is a vital tool for diagnosing these conditions, monitoring treatment efficacy, and advancing our understanding of gastrointestinal health and disease.[2][6]

This document provides a comprehensive guide to the methodologies for measuring Little gastrin I in human serum, with a focus on practical application, scientific integrity, and data interpretation.

Methodologies for G17 Quantification: A Comparative Overview

Several analytical techniques can be employed to measure G17 in serum, each with its own set of advantages and limitations. The choice of method often depends on the specific research or clinical question, required sensitivity and specificity, sample throughput, and available instrumentation.

| Methodology | Principle | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled G17 and sample G17 to a limited number of specific antibodies.[7][8] | High sensitivity and well-established protocols. | Use of radioactive materials, requires specialized licenses and disposal procedures. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction where one component is bound to a solid phase and a conjugated enzyme is used for detection.[9] | High throughput, no radioactive materials, commercially available kits.[9][10][11] | Potential for cross-reactivity with other gastrin forms, variability between kits.[12] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Physical separation of G17 from other serum components followed by mass-to-charge ratio detection.[13] | High specificity and ability to measure different gastrin isoforms simultaneously.[14] | Requires expensive instrumentation and specialized expertise, lower throughput. |

While LC-MS offers superior specificity, ELISA and RIA remain the most commonly utilized methods in both research and clinical settings due to their accessibility and high sensitivity. This guide will provide detailed protocols for both RIA and ELISA methodologies.

Pre-analytical Considerations: The Foundation of Accurate Measurement

The reliability of any G17 measurement is critically dependent on the integrity of the pre-analytical phase. Failure to adhere to strict sample collection and handling protocols can lead to erroneous results.

Patient Preparation:

-

Fasting: A 12-hour overnight fast is mandatory.[1][15] The presence of food, particularly protein meals, stimulates gastrin release and will lead to falsely elevated results.[16]

-

Medication: Several medications can interfere with gastrin levels. If medically permissible, the following should be discontinued prior to sample collection:[16]

-

Alcohol: Patients should refrain from alcohol consumption for 24 hours prior to the test.[1]

Sample Collection and Handling:

-

Specimen Type: Serum is the required specimen.

-

Collection Tube: Use a serum separator tube (SST).

-

Handling:

-

Draw a blood sample via routine venipuncture.

-

Place the tube on ice immediately after collection.[18]

-

Allow the blood to clot for at least 2 hours at room temperature or overnight at 4°C.[20]

-

Centrifuge the sample within 2 hours of collection to separate the serum.[15][21]

-

Immediately aliquot the serum into a clean, plastic vial.[15][21]

-

-

Storage:

Protocol 1: Competitive Radioimmunoassay (RIA) for G17

This protocol is based on the competitive binding principle where unlabeled G17 in the sample competes with a fixed amount of radiolabeled G17 for binding sites on a limited amount of specific antibody.[7][22]

Materials:

-

G17 RIA Kit (containing G17 antibody, 125I-labeled G17, standards, and controls)

-

Coated tubes or secondary antibody precipitation reagent

-

Precision pipettes and tips

-

Vortex mixer

-

Refrigerated centrifuge

-

Gamma counter

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and controls according to the kit manufacturer's instructions.

-

Assay Setup:

-

Label tubes for standards, controls, and unknown samples in duplicate.

-

Pipette the specified volume of standard, control, or patient serum into the corresponding tubes.

-

-

Antibody Addition: Add the G17 antibody to all tubes except the "total counts" tubes.

-

First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[23] This allows for the competitive binding of labeled and unlabeled G17 to the antibody.

-

Tracer Addition: Add the 125I-labeled G17 to all tubes.

-

Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.[23]

-

Separation of Bound and Free G17:

-

If using coated tubes, decant the supernatant.

-

If using a secondary antibody method, add the precipitating reagent, vortex, and incubate as specified.[22]

-

Centrifuge the tubes to pellet the antibody-bound fraction.

-

Carefully decant or aspirate the supernatant.

-

-

Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.

-

Data Analysis:

-

Calculate the average counts per minute (CPM) for each duplicate.

-

Generate a standard curve by plotting the percentage of bound radiolabel as a function of the G17 concentration of the standards.

-

Determine the G17 concentration in the patient samples by interpolating their percentage of bound radiolabel from the standard curve.

-

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for G17

This protocol describes a competitive ELISA, a common format for small molecules like G17. In this setup, G17 in the sample competes with a fixed amount of enzyme-labeled G17 for binding to a limited number of antibodies coated on a microplate.

Materials:

-

G17 ELISA Kit (containing pre-coated microplate, standards, detection antibody, and substrate)[10][24][25]

-

Precision pipettes and multichannel pipettes

-

Microplate reader capable of measuring absorbance at 450 nm

-

Microplate washer (optional)

-

Vortex mixer

Procedure:

-

Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare standards and working solutions as per the kit manual.

-

Sample Addition: Add 50 µL of standard, control, or patient serum to the appropriate wells of the pre-coated microplate.[25]

-

Detection Reagent Addition: Immediately add 50 µL of the prepared detection reagent (biotinylated anti-G17 antibody) to each well.[25]

-

First Incubation: Cover the plate and incubate for 1 hour at 37°C.[25]

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with the provided wash buffer. Ensure complete removal of the liquid after the final wash.

-

Conjugate Addition: Add 100 µL of HRP-conjugated avidin to each well.

-

Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.[25]

-

Washing: Repeat the washing step as described in step 5.

-

Substrate Addition: Add 90 µL of TMB substrate solution to each well.

-

Third Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark. A blue color will develop.[20][25]

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[25]

-

Reading the Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the average OD for each duplicate.

-

Generate a standard curve by plotting the OD values against the corresponding G17 concentrations of the standards. The concentration of G17 is inversely proportional to the OD.

-

Determine the G17 concentration in the patient samples by interpolating their OD values from the standard curve.

-

Data Interpretation

Interpreting serum gastrin levels requires careful consideration of the clinical context and adherence to pre-analytical protocols.

| Fasting Serum Gastrin Level | Interpretation | Clinical Context |

| < 100 pg/mL | Normal | Generally excludes a gastrinoma diagnosis in untreated patients.[17][26] |

| 100 - 400 pg/mL | Borderline to Moderately Elevated | May be seen in various conditions, including atrophic gastritis, H. pylori infection, or with the use of acid-suppressing medication.[5][17] Further investigation, such as a secretin stimulation test, may be warranted if a gastrinoma is suspected.[6] |

| > 400 pg/mL | Significantly Elevated | Highly suspicious for gastrinoma, especially in the presence of gastric acid hypersecretion.[17] |

| > 1000 pg/mL | Markedly Elevated | In a patient with a gastric ulcer and without prior gastric surgery or medication interference, this is considered diagnostic for a gastrinoma.[17] |

Important Note: Achlorhydria (the absence of stomach acid) is the most common cause of elevated gastrin levels due to the lack of negative feedback.[17][26] Therefore, gastrin levels should always be interpreted in the context of gastric pH or acid output measurements when possible.

Conclusion: Ensuring Trustworthy G17 Measurement

The accurate measurement of Little gastrin I in human serum is a powerful diagnostic and research tool. The success of this measurement hinges on a tripartite foundation: a thorough understanding of the pre-analytical variables that can influence gastrin levels, the selection of an appropriate and validated assay methodology, and a nuanced interpretation of the results within the broader clinical picture. By adhering to the detailed protocols and guidelines presented in this document, researchers and clinicians can ensure the generation of reliable and actionable data, ultimately contributing to improved patient outcomes and a deeper understanding of gastrointestinal pathophysiology.

References

-

Rehfeld, J. F. (1978). Clinical significance of gastrin radioimmunoassay. PubMed. [Link]

-

Pathology Tests Explained. (2023). Gastrin. Australian Association for Clinical Biochemistry and Laboratory Medicine. [Link]

-

Assay Genie. (n.d.). Human Gastrin ELISA Kit (HUFI01127). [Link]

-

Grokipedia. (2024). Little gastrin I. [Link]

-

Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. [Link]

-

IBL-America. (n.d.). GASTRIN - RIA. [Link]

-

Testing.com. (2021). Gastrin. [Link]

-

Mayo Clinic Laboratories. (n.d.). GAST Gastrin, Serum. Hematology Catalog. [Link]

-

Mayo Clinic Laboratories. (n.d.). Gastrin, Serum. Microbiology and Infectious Disease Catalog. [Link]

-

Hubei A-ELISA Biotechnology Co., Ltd. (2025). Gastrin-17: A Key Hormone in Digestion and Its Diagnostic Importance. [Link]

-

XploreBio. (2021). What is Radioimmunoassay (RIA)? How it works? Easy animated video. YouTube. [Link]

-

Song, W., et al. (2021). Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum. Clinical Chemistry. [Link]

-

Sutton, D., et al. (2022). Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. Animals. [Link]

-

Children's Minnesota. (2017). GASTRIN, SERUM. [Link]

-

Bang, C. S., et al. (2018). Serum Pepsinogen and Gastrin Levels: Reliable Markers to Predict Small Intestinal Bacterial Overgrowth. The Turkish Journal of Gastroenterology. [Link]

-

RayBiotech. (2018). Gastrin ELISA Kit. [Link]

-

National University Hospital, Singapore. (n.d.). Gastrin, Serum. [Link]

-

UCSF Health. (2023). Gastrin blood test. [Link]

-

Rehfeld, J. F., et al. (1974). Immunoreactive gastrin components in human serum. PubMed. [Link]

-

Mayo Clinic Laboratories. (n.d.). GAST - Overview: Gastrin, Serum. [Link]

-

Hollande, F., et al. (2010). The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers. Protein & Peptide Letters. [Link]

-

Higgins, C. (2013). Preanalytical considerations in blood gas analysis. Clinical Laboratory Science. [Link]

-

Biocompare. (n.d.). Gastrin ELISA Kits. [Link]

-

Zhang, H., et al. (2023). Novel Magnetic-Bead-Assisted Sequential Extraction Method for Liquid Chromatography-Mass Spectrometry (MS)/MS of Components with Diverse Properties: Gastrin Determination as a Case Study. Analytical Chemistry. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Gastrin (GT). [Link]

-

ResearchGate. (2010). The Production and Role of Gastrin17 and Gastrin17Gly in Gastrointestinal Cancers. [Link]

-

BT-Labs. (n.d.). Human GT(Gastrin) ELISA Kit. [Link]

-

Elabscience. (n.d.). Human GT(Gastrin) ELISA Kit. [Link]

-

MDPI. (2022). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. [Link]

-

Wikipedia. (n.d.). Little gastrin I. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

MSACL. (n.d.). MSACL® Recorded Connect™ Content. [Link]

Sources

- 1. testing.com [testing.com]

- 2. The Production and Role of Gastrin-17 and Gastrin-17-Gly in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Little gastrin I - Wikipedia [en.wikipedia.org]

- 5. Gastrin-17: A Key Hormone in Digestion and Its Diagnostic Importance - Xiamen Wiz Biotech Co., Ltd [wizbiotech.net]

- 6. Gastrin | Pathology Tests Explained [pathologytestsexplained.org.au]

- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Gastrin ELISA Kits [thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. biocompare.com [biocompare.com]

- 12. Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Analytical and Clinical Performance of a Liquid Chromatography-Tandem Mass Spectrometry Method for Measuring Gastrin Subtypes G34 and G17 in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nuhsingapore.testcatalog.org [nuhsingapore.testcatalog.org]

- 16. childrensmn.org [childrensmn.org]

- 17. hematology.testcatalog.org [hematology.testcatalog.org]

- 18. Gastrin, Serum | MLabs [mlabs.umich.edu]

- 19. ucsfhealth.org [ucsfhealth.org]

- 20. elkbiotech.com [elkbiotech.com]

- 21. mayocliniclabs.com [mayocliniclabs.com]

- 22. ibl-america.com [ibl-america.com]

- 23. phoenixbiotech.net [phoenixbiotech.net]

- 24. raybiotech.com [raybiotech.com]

- 25. cloud-clone.com [cloud-clone.com]

- 26. microbiology.testcatalog.org [microbiology.testcatalog.org]

Application Note: Quantitative Determination of Little Gastrin I (G17) in Human Serum by Radioimmunoassay

Introduction

Gastrin is a critical peptide hormone that regulates the secretion of gastric acid in the stomach and supports gastric motility.[1] It exists in several forms, with Little Gastrin I (G17), a 17-amino acid peptide, being one of the most biologically potent and abundant forms.[2][3] G17 is produced by G-cells located in the antrum of the stomach.[4] Accurate quantification of G17 in circulation is paramount for the diagnosis and management of various gastrointestinal disorders, including Zollinger-Ellison syndrome, a condition characterized by gastrin-producing tumors (gastrinomas), and atrophic gastritis.[5][6]

Radioimmunoassay (RIA) stands as a highly sensitive and specific method for measuring the concentration of hormones like gastrin in biological fluids.[7] This application note provides a detailed protocol for the quantification of Little Gastrin I in human serum using a competitive radioimmunoassay. The assay's foundation lies in the competition between unlabeled G17 in a sample and a fixed quantity of radiolabeled G17 for a limited number of binding sites on a G17-specific antibody.[8][9]

Principle of the Assay

The radioimmunoassay for Little Gastrin I is a competitive binding assay.[7] In this assay, a known quantity of ¹²⁵I-labeled G17 (the tracer) competes with the unlabeled G17 present in the standards or unknown samples for the binding sites of a limited amount of G17-specific antibody.[10] As the concentration of unlabeled G17 increases, the amount of ¹²⁵I-labeled G17 that binds to the antibody decreases.[8] The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter.[11][12] The concentration of G17 in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated from known concentrations of G17.[8]

Figure 1: Principle of Competitive Radioimmunoassay for Little Gastrin I.

Materials and Reagents

This protocol is based on the components typically found in commercially available Gastrin RIA kits.[10][13]

-

¹²⁵I-Gastrin (Tracer): Lyophilized, to be reconstituted with distilled water. Contains ¹²⁵I-labeled synthetic human gastrin 17. Specific activity and concentration will be lot-specific.

-

Gastrin Antiserum: Lyophilized rabbit anti-gastrin serum. To be reconstituted with distilled water.

-

Gastrin Standards: Lyophilized standards at various concentrations (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500 pmol/L) prepared in a serum-based matrix. To be reconstituted with distilled water.

-

Assay Buffer: Phosphate-buffered saline (PBS) with protein stabilizers and preservatives.

-

Double Antibody-PEG Solution: A mixture of a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to facilitate the precipitation of the primary antibody-antigen complex.[10]

-

Controls: Lyophilized serum controls with low and high concentrations of gastrin.

-

Required but not provided:

-

Distilled or deionized water

-

Precision pipettes and tips (100 µL, 200 µL, 500 µL, 1 mL)

-

Vortex mixer

-

Refrigerated centrifuge (capable of at least 1700 x g)

-

Gamma counter calibrated for ¹²⁵I detection[14]

-

Polystyrene assay tubes (12 x 75 mm)

-

Specimen Collection and Handling

Proper sample collection and handling are critical for accurate results.

-

Patient Preparation: The patient should be fasting for at least 12 hours prior to blood collection.[15] Alcohol should be avoided for 24 hours. Certain medications, such as proton pump inhibitors and H2-receptor antagonists, can significantly elevate gastrin levels and should be discontinued for an appropriate period before the test, as advised by a clinician.[15][16]

-

Sample Collection: Collect whole blood in a serum separator tube (SST) or a plain red-top tube.

-

Processing: Allow the blood to clot at room temperature for 30-60 minutes. Separate the serum by centrifugation at 1000-1300 x g for 15 minutes, preferably in a refrigerated centrifuge.[17]

-

Storage: Immediately transfer the serum to a clean, labeled polypropylene tube and freeze at -20°C or colder if the assay is not performed promptly.[18] Avoid repeated freeze-thaw cycles.[10] Hemolyzed or grossly lipemic samples are not suitable for this assay.[19]

Assay Protocol

Reagent Preparation

-

Allow all reagents to reach room temperature before use.

-

Reconstitute the lyophilized ¹²⁵I-Gastrin, Gastrin Antiserum, Gastrin Standards, and Controls with the volume of distilled water specified on the vial labels.

-

Gently mix by inversion or swirling until completely dissolved. Avoid foaming.

-

The reconstituted reagents are typically stable for a specified period when stored at 2-8°C. Refer to the manufacturer's instructions for detailed stability information.

Assay Procedure

-

Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, Controls, and patient samples.

-

Pipette the reagents according to the scheme in Table 1.

| Tube Type | Assay Buffer (µL) | Standard/Control/Sample (µL) | ¹²⁵I-Gastrin (µL) | Gastrin Antiserum (µL) |

| Total Counts (TC) | - | - | 100 | - |

| Non-Specific Binding (NSB) | 200 | - | 100 | - |

| Zero Standard (B₀) | 100 | 100 (Zero Standard) | 100 | 100 |

| Standards | - | 100 | 100 | 100 |

| Controls | - | 100 | 100 | 100 |

| Samples | - | 100 | 100 | 100 |

Table 1: Pipetting Scheme for Gastrin RIA.

-

Vortex all tubes gently.

-

Incubate all tubes (except TC) for 24 hours at 4°C.

-

Following incubation, add 500 µL of cold Double Antibody-PEG solution to all tubes (except TC).

-

Vortex the tubes and incubate for 15-30 minutes at 4°C to allow for precipitation of the antibody-bound complex.

-

Centrifuge the tubes at 1700 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant from all tubes (except TC).

-

Place the tubes in a gamma counter and count the radioactivity (in counts per minute, CPM) for at least one minute.

Figure 2: Experimental Workflow for Gastrin Radioimmunoassay.

Data Analysis

-

Calculate the average CPM for each set of duplicate tubes.

-

Calculate the percentage of bound tracer relative to the maximum binding (%B/B₀) for each standard, control, and sample using the following formula:[8]

%B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100

-

Plot the %B/B₀ (y-axis) against the corresponding gastrin concentration of the standards (x-axis) on a log-logit or semi-log graph paper to construct the standard curve.[20]

-

Determine the concentration of gastrin in the patient samples and controls by interpolating their %B/B₀ values from the standard curve.[8]

-

If any samples were diluted, multiply the calculated concentration by the dilution factor.

Typical Standard Curve

| Gastrin Conc. (pmol/L) | Average CPM | %B/B₀ |

| NSB | 500 | - |

| 0 (B₀) | 20000 | 100 |

| 15.6 | 17500 | 87.2 |

| 31.25 | 15000 | 74.4 |

| 62.5 | 11000 | 53.8 |

| 125 | 7000 | 33.3 |

| 250 | 4000 | 17.9 |

| 500 | 2500 | 10.3 |

Table 2: Example Data for a Gastrin RIA Standard Curve.

Assay Validation and Performance Characteristics

A thoroughly validated RIA is essential for reliable clinical and research applications.[21]

-

Specificity: The antibody's cross-reactivity with other related peptides, such as cholecystokinin (CCK) and other forms of gastrin (e.g., Gastrin-34), should be minimal.[22] High cross-reactivity with CCK can lead to falsely elevated gastrin levels.[22]

-

Sensitivity: The lower limit of detection (LOD) is typically defined as the concentration corresponding to the mean of the zero standard minus two or three standard deviations. For most commercial gastrin RIAs, the sensitivity is in the range of 1-5 pmol/L.[23]

-

Precision:

-

Intra-assay precision is determined by assaying multiple replicates of the same samples in a single run. The coefficient of variation (CV) should ideally be less than 10%.[21]

-

Inter-assay precision is assessed by assaying the same samples in multiple independent runs. The inter-assay CV should be less than 15%.[21]

-

-

Accuracy: Accuracy can be evaluated through recovery studies, where known amounts of gastrin are spiked into a sample matrix and the recovery is measured. Recoveries should be within 85-115%.[21]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Total Counts (TC) | - Pipetting error- Gamma counter malfunction | - Check pipette calibration- Ensure correct counter settings for ¹²⁵I |

| High Non-Specific Binding (NSB) | - Inadequate washing/decanting- Poor quality tracer | - Ensure complete decanting of supernatant- Use fresh, properly stored tracer |

| Low Maximum Binding (B₀) | - Degraded antibody or tracer- Incorrect incubation conditions | - Use fresh, properly stored reagents- Verify incubation time and temperature |

| Poor Precision (High CV) | - Inconsistent pipetting- Inadequate mixing | - Use calibrated precision pipettes- Ensure thorough vortexing at each step |

Table 3: Common RIA Troubleshooting Guide.

References

-

Yalow RS, Berson SA. Clinical significance of gastrin radioimmunoassay. Methods in Investigative and Diagnostic Endocrinology. 1973;2:864-871. [Link]

-

Gastrin, Anti-helicobacter Pylori and Pepsinogen Diagnostic Accuracy Study. ClinicalTrials.gov. [Link]

-

Aryal, S. Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. Microbe Notes. [Link]

-

Marschner I, Erhardt F, Scriba PC. Calculation of the radioimmunoassay Standard curve by "spline function". Acta Endocrinologica Supplementum. 1974;184:116-118. [Link]

-

Lamers CB, Walsh JH. Specificity of commercially available antibodies used for gastrin measurement. Digestive Diseases and Sciences. 1984;29(12):1118-1122. [Link]

-

Protocol for collection of blood for plasma gastrin and gut hormones. University Hospitals of Leicester NHS Trust. [Link]

-

GASTRIN - RIA - IBL-America. [Link]

-

Smeds S, Thyresson-Hök M. Validation of a radioimmunoassay for measurement of gastrin in equine serum. American Journal of Veterinary Research. 1989;50(3):339-342. [Link]

-

Rehfeld JF. Production and Evaluation of Antibodies for the Radioimmunoassay of Gastrin. Scandinavian Journal of Clinical and Laboratory Investigation. 1972;29(3):221-227. [Link]

-

Little gastrin I - Wikipedia. [Link]

-

Keliher E, Re-Arumi F, Levine M, et al. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules. 2021;26(11):3211. [Link]

-

Radioimmunoassay Protocol & Troubleshooting - Creative Biolabs. [Link]

-

Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay. Veterinary Sciences. 2022;9(11):622. [Link]

-

Smith SW. Basic Principles of Radioimmunoassay Testing: A Simple Approach. Laboratory Medicine. 1985;16(1):21-25. [Link]

-

Gastrin - Supra-Regional Assay Service. [Link]

-

LIQUID SCINTILLATION COUNTING - UW-Milwaukee. [Link]

-

Gastrin: What It Is, Function & Levels - Cleveland Clinic. [Link]

-

Gastrin, RIA, RUO (Research Use Only), 100 tests | DiaSource Diagnostics. [Link]

-

Jackson BM, Reeder DD, Thompson JC. A new rapid gastrin radioimmunoassay. Surgical Forum. 1972;23:317-319. [Link]

-

Pícha J, C-Maresova L, Spáčilová L, et al. Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Peptide Science. 2021;27(1):e3288. [Link]

-

Gastrin - LabPlus. [Link]

-

ELISA calibration curve for 3-PBA. B/B0 stands for the ratio ELISA mean... - ResearchGate. [Link]

-

General Principals of Radioimmunoassay - ResearchGate. [Link]

-

Simplified Efficiency Calibration Methods for Scintillation Detectors Used in Nuclear Remediation - arXiv. [Link]

-

Ganguli PC, Hunter WM. Radio-immunoassay of gastrin in human plasma. Journal of Physiology. 1972;220(2):499-510. [Link]

-

Gastrin || Function and mechanism of action - YouTube. [Link]

-

Gastrin RIA - IBL-America. [Link]

-

assays of hormones and receptors. [Link]

-

Naus AJ, Kuppens PS, Borst A. Calculation of radioimmunoassay standard curves. Clinical Chemistry. 1977;23(9):1624-1627. [Link]

-

Gastrin - Testing.com. [Link]

-

Gastrin ELISA Kit | RayBiotech. [Link]

-

Evaluation of Two Commercial ELISA Kits for Measuring Equine Serum Gastrin Compared to Radioimmunoassay - PMC - NIH. [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125 - ResearchGate. [Link]

-

Mini Gastrin I, human | C74H99N15O26S | CID 16143203 - PubChem. [Link]

-

Scintillation Crystals and Detectors - Berkeley Nucleonics Corporation. [Link]

-

A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC. [Link]

-

004390: Gastrin - Labcorp. [Link]

-

Gamma ray scintillation. 001 equip tour mov - YouTube. [Link]

Sources